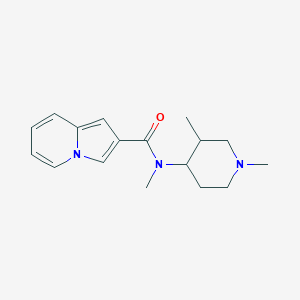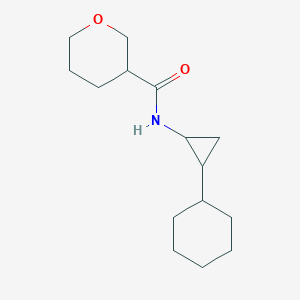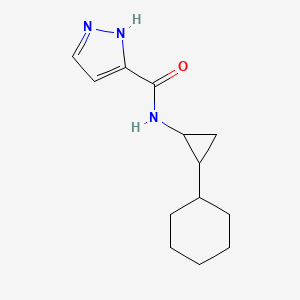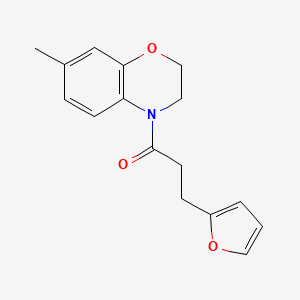
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, also known as DMPI, is a small molecule that has been studied for its potential use in various scientific research applications. DMPI was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, resulting in the modulation of various cellular processes. This includes the regulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
実験室実験の利点と制限
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate intracellular calcium levels, and its neuroprotective effects. However, N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic use in various neurological disorders, and the exploration of its potential use as a tool for studying the function of the sigma-1 receptor. Further research is also needed to fully understand the mechanism of action of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide and its potential limitations.
合成法
The synthesis of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide involves multiple steps, including the reaction of 2-(bromomethyl) indolizine with N-methyl-4-piperidone, followed by the addition of sodium hydride and N-methyl-4-piperidinol. The resulting product is then purified using column chromatography to obtain N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide in its pure form.
科学的研究の応用
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
特性
IUPAC Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-18(2)9-7-16(13)19(3)17(21)14-10-15-6-4-5-8-20(15)12-14/h4-6,8,10,12-13,16H,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKTDWMLZOYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)C2=CN3C=CC=CC3=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)